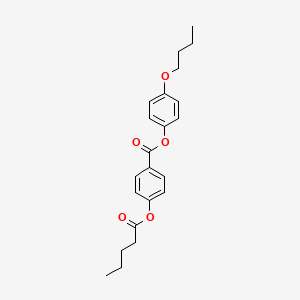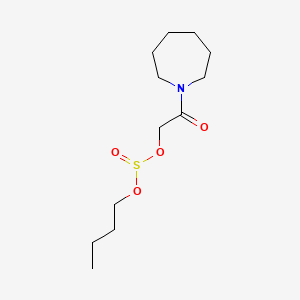
5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of hydrazine with 1,3-diketones. One common method is the cyclization of 1,3-diphenyl-1,3-propanedione with 4-methylphenylhydrazine under acidic conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired pyrazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.
4-Methyl-1-phenyl-3-pyrazolidinone: Used as an intermediate in the synthesis of pharmaceuticals.
3,5-Diphenyl-1H-pyrazole: Studied for its potential as an anticancer agent.
Uniqueness
5-Methyl-1-(4-methylphenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
56113-33-8 |
|---|---|
Fórmula molecular |
C23H22N2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
5-methyl-1-(4-methylphenyl)-3,5-diphenyl-4H-pyrazole |
InChI |
InChI=1S/C23H22N2/c1-18-13-15-21(16-14-18)25-23(2,20-11-7-4-8-12-20)17-22(24-25)19-9-5-3-6-10-19/h3-16H,17H2,1-2H3 |
Clave InChI |
YDYLVMUHNFEINX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(CC(=N2)C3=CC=CC=C3)(C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
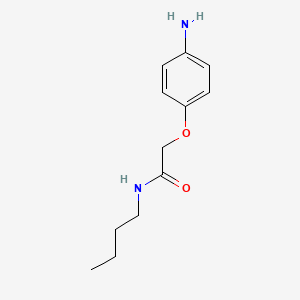

-lambda~5~-phosphane](/img/structure/B14647497.png)
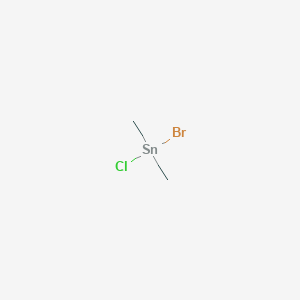

![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
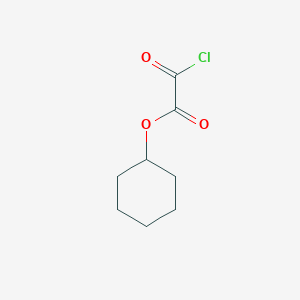
![2-[4-[2-[Butyl(ethyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14647531.png)
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
